molecular formula C7H9N3O B1416546 N-Cyclopropyl-1-imidazolecarboxamide CAS No. 1033090-34-4

N-Cyclopropyl-1-imidazolecarboxamide

Cat. No. B1416546
M. Wt: 151.17 g/mol
InChI Key: LTAYWLLTFNNMDQ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-imidazolecarboxamide is a compound with the molecular formula C7H9N3O . It is also known as CPI-169, a promising small-molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins.


Synthesis Analysis

Imidazole, the core structure of N-Cyclopropyl-1-imidazolecarboxamide, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of N-Cyclopropyl-1-imidazolecarboxamide is represented by the Inchi Code: 1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11) .


Physical And Chemical Properties Analysis

N-Cyclopropyl-1-imidazolecarboxamide is a white to yellow solid . It has a molecular weight of 151.17 g/mol . The storage temperature is -20C .

Scientific Research Applications

1. Medicinal Chemistry and Drug Development

N-Cyclopropyl-1-imidazolecarboxamide derivatives are significant in medicinal chemistry. For instance, in the development of antagonists for androgen receptors, imidazo[1,2-a]pyrimidine derivatives have shown promise for tumor growth inhibition in prostate cancer. Such compounds are metabolically stabilized by reducing aldehyde oxidase (AO) metabolism, which is crucial for drug efficacy (Linton et al., 2011).

2. Bioactive Imidazole Synthesis

The synthesis of bioactive imidazoles is an important area of research. Imidazoles exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Various methods for constructing the imidazole ring have been explored, underscoring the compound's significance in drug discovery and medicinal chemistry (Poonam Gupta & J. Gupta, 2015).

3. DNA Binding and Gene Expression Regulation

N-Cyclopropyl-1-imidazolecarboxamide and its derivatives play a role in DNA binding and gene expression regulation. Pyrrole–imidazole (Py–Im) hairpin polyamides, for instance, can disrupt protein-DNA interactions, modulating gene expression in cells. Enhancing the cellular uptake of these polyamides through modifications has shown significant potential in biological applications (J. Meier, D. C. Montgomery, & P. Dervan, 2012).

4. Corrosion Inhibition

In the field of materials science, derivatives of imidazoline (a related compound) have shown efficacy as corrosion inhibitors. Their electrochemical properties make them suitable for protecting metals like steel in acidic environments. This application is critical in industries where metal corrosion can lead to significant economic losses (J. Cruz, R. Martinez, J. Genescà, & E. García-Ochoa, 2004).

Future Directions

Imidazole derivatives, including N-Cyclopropyl-1-imidazolecarboxamide, have shown promise in the field of antiviral drug discovery . They have been found to have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant properties, and many others . This suggests a wide range of potential future applications in the field of medicinal chemistry .

properties

IUPAC Name

N-cyclopropylimidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAYWLLTFNNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-1-imidazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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